molecular formula C16H13ClN2O2S B2680367 2-(4-chlorophenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide CAS No. 946211-07-0

2-(4-chlorophenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide

Cat. No.: B2680367
CAS No.: 946211-07-0
M. Wt: 332.8
InChI Key: ZBSIJFKXIOFGBC-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide is a synthetic small molecule featuring a hybrid structure that incorporates both an isoxazole and a thiophene heterocycle. Isoxazole derivatives are a significant class of nitrogen-oxygen containing heterocyclic compounds known for their wide range of pharmacological activities, and they serve as key precursors and dipolarophiles in synthetic organic chemistry for the construction of more complex molecular architectures . The molecular structure, which includes a 4-chlorophenyl acetamide moiety linked to a 5-(thiophen-2-yl)isoxazole core, suggests potential for use in various biochemical and pharmacological research applications. This compound is intended for use in laboratory research and development. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. For comprehensive handling and safety information, please refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c17-12-5-3-11(4-6-12)8-16(20)18-10-13-9-14(21-19-13)15-2-1-7-22-15/h1-7,9H,8,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSIJFKXIOFGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)CNC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.

    Introduction of the thiophene ring: This step might involve a cross-coupling reaction, such as a Suzuki or Stille coupling.

    Attachment of the chlorophenyl group: This can be done through a nucleophilic substitution reaction.

    Formation of the acetamide linkage: This step typically involves the reaction of an amine with an acyl chloride or an ester.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LAH) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The isoxazole and thiophene rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Isoxazole Moieties

Compounds bearing substituted isoxazole rings, such as 2-(5-(tert-butyl)isoxazol-3-yl)-N-(3,5-dichlorophenyl)-2-oxoacetohydrazonoyl cyanide (EPAC antagonist, IC50 ~ low micromolar), demonstrate that bulky substituents (e.g., tert-butyl) enhance steric interactions, improving receptor binding .

Chlorophenyl Acetamide Core Derivatives

The 4-chlorophenyl acetamide motif is recurrent in antiparasitic and antiproliferative agents. For example:

  • N-(4-Chlorophenyl)-2-(5-(2-nitrobenzylidene)thiazolidine-2,4-dion-3-yl)acetamide (27b) : Exhibits antileishmanial activity, synthesized via condensation of 2-chloro-N-(4-chlorophenyl)acetamide with thiazolidinedione derivatives .
  • 2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide (1) : Shows antiproliferative activity, highlighting the role of sulfur-containing linkers in bioactivity .

The target compound’s isoxazole-thiophene appendage may confer distinct solubility or metabolic stability compared to these derivatives.

Thiophene vs. Other Heterocycles

  • N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide : A CDK5/p25 inhibitor (IC50 = 42 nM) where the thiophene-triazolothiadiazole system enables potent kinase inhibition .
  • 2-(5-(4-Dimethylaminophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide (8c): A thiazole-pyrazole hybrid with analgesic activity, emphasizing the role of nitrogen-rich heterocycles in CNS-targeted agents .

Table 1: Key Structural and Activity Comparisons

Compound Class Substituents Biological Activity Potency (IC50) Reference
Triazolothiadiazole-thiophene N-(thiophen-2-yl)acetamide CDK5/p25 inhibition 30–42 nM
Isoxazole-acetohydrazonoyl tert-butyl/cyclohexyl on isoxazole EPAC antagonism Low micromolar
Thiazolidinedione-chlorophenyl Nitrostyryl-thiazolidinedione Antileishmanial Not reported
Thiazole-pyrazole Pyrazole at thiazole-2-yl Analgesic Moderate to high

Biological Activity

2-(4-chlorophenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula : C₁₆H₁₃ClN₂O₂S
  • Molecular Weight : 332.8 g/mol

The structure features a chlorophenyl group and an isoxazole moiety, which are known to contribute to various biological activities.

The biological activity of 2-(4-chlorophenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators of receptor activity.

  • Enzyme Inhibition : Compounds containing isoxazole rings have been shown to inhibit various enzymes, including kinases and acetylcholinesterase. The presence of the thiophene ring may enhance this inhibitory action through additional interactions with the enzyme active sites.
  • Receptor Modulation : The chlorophenyl group can influence the binding affinity of the compound to certain receptors, potentially modulating signaling pathways involved in inflammation or cancer progression.

Anticancer Activity

Research has indicated that derivatives of benzamide compounds, including those similar to 2-(4-chlorophenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide, exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines.

CompoundCancer TypeIC50 (µM)Mechanism
Compound ABreast Cancer15Apoptosis induction
Compound BLung Cancer10Cell cycle arrest
Compound CColon Cancer20Inhibition of angiogenesis

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been noted in several studies. It may inhibit pro-inflammatory cytokines and reduce the activation of NF-kB pathways, which are critical in many inflammatory diseases.

Case Studies and Research Findings

  • In vitro Studies : In a study evaluating the efficacy of similar benzamide derivatives, researchers found that several compounds exhibited significant inhibition of tumor growth in vitro with IC50 values ranging from 10 µM to 20 µM against various cancer cell lines .
  • In vivo Studies : Animal models treated with related compounds showed reduced tumor size and improved survival rates, indicating potential for clinical application .
  • Mechanistic Studies : Computational docking studies have suggested that the compound effectively binds to the active site of acetylcholinesterase, indicating potential utility in treating neurodegenerative diseases like Alzheimer's .

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